N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)-benzamides has been reported in the literature . A bimetallic metal–organic framework material, Fe2Ni-BDC, was synthesized and used as a catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . The reaction yielded pyridyl benzamide with an isolated yield of 82% under optimal conditions .Chemical Reactions Analysis
The Fe2Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . The catalyst can be reused without a substantial reduction in catalytic activity, with a 77% yield after six times of reuse .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
A study highlighted the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs), including N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide derivatives, which demonstrated significant activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis (MTB) strains. The study emphasized the importance of specific substitutions on the benzene ring, revealing that certain compounds exhibited considerable antimycobacterial activity with acceptable safety indices, thereby suggesting their potential utility in treating tuberculosis (Lv et al., 2017).
Antiulcer Activity
Research on imidazo[1,2-a]pyridines substituted at the 3-position, including derivatives of this compound, investigated their potential as antisecretory and cytoprotective antiulcer agents. Although the compounds did not demonstrate significant antisecretory activity, several exhibited notable cytoprotective properties, suggesting their potential use in protecting the stomach lining from damage caused by ulcers (Starrett et al., 1989).
Cellular Permeability
A study exploring pyrrole-imidazole (Py-Im) polyamides, structurally related to this compound, focused on their cellular permeability. It discovered that modifications to the conventional linker could significantly enhance the cellular uptake of these compounds, thereby improving their potential as therapeutic agents (Liu & Kodadek, 2009).
Chemical Synthesis and Reactivity
Several studies have reported on the chemical synthesis and reactivity of this compound and related compounds. These include the exploration of their functionalization reactions, synthetic routes, and potential applications in various chemical and medicinal contexts, such as the synthesis of heterocycles, directing groups for C-H amination, and the synthesis of novel inhibitors for therapeutic applications (Yıldırım et al., 2005), (Zhao et al., 2017), (Meyer et al., 2012), (Artheswari et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(14-6-2-1-3-7-14)20-11-13-21-12-10-19-16(21)15-8-4-5-9-18-15/h1-10,12H,11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVQPXVDPAZGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.